molecular formula C16H16BrNO3 B2427682 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one CAS No. 313648-95-2

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one

Cat. No.: B2427682
CAS No.: 313648-95-2
M. Wt: 350.212
InChI Key: CNQCOLCNEYMERE-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the azepane ring and the bromine atom in the structure of this compound makes it an interesting subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one typically involves the reaction of a chromenone derivative with an azepane derivative under specific conditions. One common method involves the use of a brominated chromenone as a starting material, which is then reacted with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The chromenone moiety can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azide, thiol, or amine derivatives.

    Oxidation Reactions: Formation of quinone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepane-1-carbonyl)-6,8-dibromo-2H-chromen-2-one
  • 3-(azepane-1-carbonyl)-4-methylbenzenesulfonamide

Uniqueness

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one is unique due to the presence of both the azepane ring and the bromine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(azepane-1-carbonyl)-6-bromochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCOLCNEYMERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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